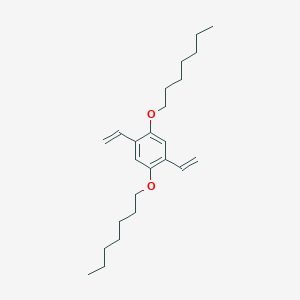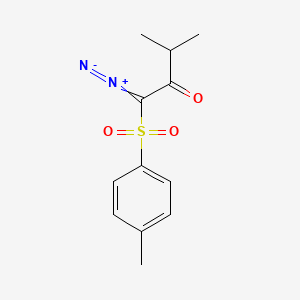
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate is a chemical compound known for its unique structure and reactivity. It contains a diazonium group, a sulfonyl group, and a butenolate moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of 1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate typically involves the following steps:
Formation of the diazonium salt: This is achieved by reacting an aromatic amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid.
Introduction of the sulfonyl group: The diazonium salt is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonylated intermediate.
Formation of the butenolate moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate undergoes various types of chemical reactions, including:
Substitution reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to a variety of substituted products.
Reduction reactions: The diazonium group can be reduced to form the corresponding amine.
Coupling reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sulfonyl chlorides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate involves its reactivity as a diazonium compound. The diazonium group is highly electrophilic, allowing it to participate in various substitution and coupling reactions. The sulfonyl group enhances the compound’s stability and reactivity, while the butenolate moiety provides additional sites for chemical modification.
Comparación Con Compuestos Similares
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-3-methyl-1-(4-chlorobenzene-1-sulfonyl)but-1-en-2-olate: Similar structure but with a chloro substituent instead of a methyl group.
1-Diazonio-3-methyl-1-(4-nitrobenzene-1-sulfonyl)but-1-en-2-olate: Contains a nitro group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it suitable for a wide range of chemical transformations and applications.
Propiedades
Número CAS |
394213-35-5 |
|---|---|
Fórmula molecular |
C12H14N2O3S |
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
1-diazo-3-methyl-1-(4-methylphenyl)sulfonylbutan-2-one |
InChI |
InChI=1S/C12H14N2O3S/c1-8(2)11(15)12(14-13)18(16,17)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
Clave InChI |
BPDJYHYNEQRLLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


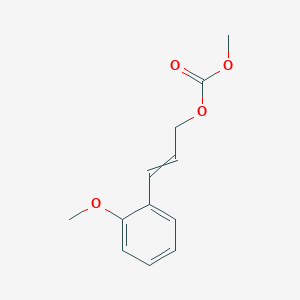
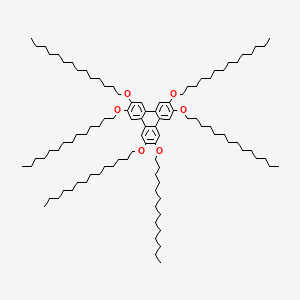

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
methylene}dibenzene](/img/structure/B14248372.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
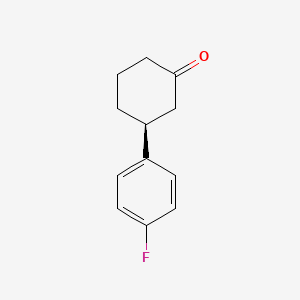
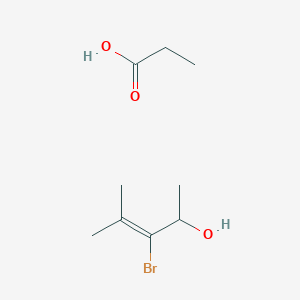
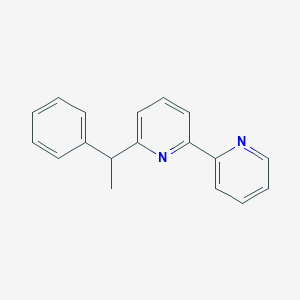
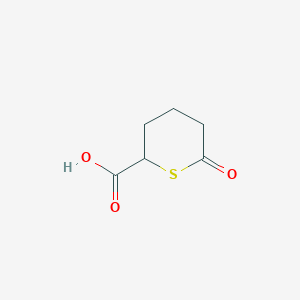
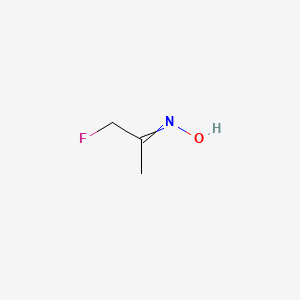
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)
